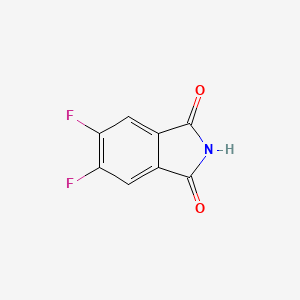
5,6-Difluoroisoindoline-1,3-dione
Vue d'ensemble
Description
5,6-Difluoroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 g/mol .
Synthesis Analysis
The synthesis of this compound involves several reactions. One method involves stirring 4,5-difluorophthalic anhydride in formamide at 130°C for 2 hours. The reaction mixture is then added to ice-cold water, and the precipitated yellow solid is filtered off, washed thoroughly with cold water, and dried under high vacuum . Another method involves the reaction of 5,6-difluoroisobenzofuran-1,3-dione with formamide at 130°C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a central isoindoline ring, with two fluorine atoms attached at the 5 and 6 positions, and two carbonyl groups attached at the 1 and 3 positions .Chemical Reactions Analysis
Several chemical reactions involving this compound have been reported. For example, it can react with sodium tetrahydroborate and ethanol at 0 - 20°C . It can also undergo a multi-step reaction involving ethanol, sodium tetrahydroborate, trifluoroacetic acid, triethylsilane, and dichloromethane .Physical And Chemical Properties Analysis
This compound is a white solid . Its boiling point and linear structure formula are not available .Applications De Recherche Scientifique
Organic Solar Cells
5,6-Difluoroisoindoline-1,3-dione (dibromoffIDD) has been utilized in the synthesis of a novel acceptor unit for organic solar cells (OSCs). This unit, when polymerized with a donor based on benzo[1,2-b:4,5-b']dithiophene, yielded the polymer PBDT-TTffIDD, demonstrating its potential in photovoltaic applications. The fluorination of this compound significantly influenced the photovoltaic performance of OSCs, showcasing its effectiveness in this field (Hwang et al., 2018).
DNA Binding and Biological Activities
The Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione has been synthesized and studied for its DNA binding properties. This complex exhibits the ability to fit into the major groove of B-DNA and promotes the cleavage of plasmid DNA. Additionally, it has demonstrated significant biological activities against various cancer cell lines and shows potential as a platelet activating factor (PAF) inhibitor (Kaplanis et al., 2014).
Protein Binding Studies
The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin (BSA) has been extensively studied. This research provides insights into the binding mechanism, which is critical for understanding the pharmacokinetics and pharmacodynamics of the compound (Alanazi et al., 2018).
Electrochemical Applications
1,10-Phenanthroline-5,6-dione modified electrodes have been investigated for their potential in electrochemical applications. These studies highlight the redox mediating properties of the compound, indicating its potential use in glucose biosensors and other electrochemical devices (Ramanavičius et al., 2014).
Selective Ion Recognition and Sensing
Research has shown that 1,10-phenanthroline-5,6-dione can be used for the selective recognition of copper ions and hydrogen peroxide sensing. This discovery paves the way for its application in the development of sensitive and selective electrochemical sensors (Gayathri & Kumar, 2014).
Fluorescence and Ligand Properties
The fluorophore properties of 1,10-phenanthroline-5,6-dione have been explored in various studies, revealing its potential in fluorescence-based applications and as a ligand in coordination chemistry (Rezvani et al., 2010).
Near-Infrared Luminescence
1,10-Phenanthroline-5,6-dione complexes have shown promising near-infrared luminescence properties. This makes them suitable for applications in optical amplification operating at specific wavelengths (Dang et al., 2011).
Computational and Structural Analysis
Computational approaches have been used to investigate the structural and mechanistic insights of compounds derived from isoindoline-1,3-dione, providing valuable information for the synthesis of new compounds and understanding their properties (Hoque et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.
Mode of Action
It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.
Biochemical Pathways
Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Propriétés
IUPAC Name |
5,6-difluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUYCSLODQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

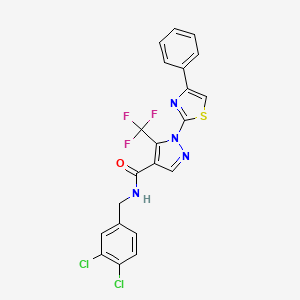
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)

![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)
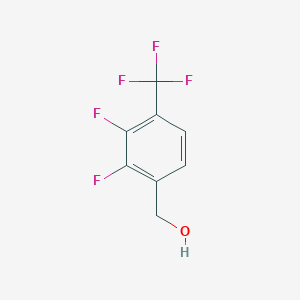
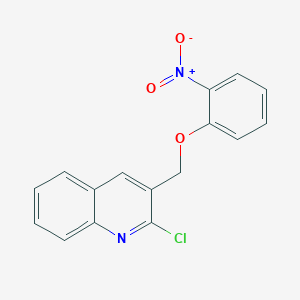
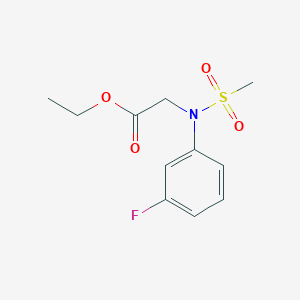
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)